molecular formula C8H18N2O2 B582126 (R)-tert-Butyl (1-aminopropan-2-yl)carbamate CAS No. 100927-10-4

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate

Cat. No. B582126
CAS RN: 100927-10-4
M. Wt: 174.244
InChI Key: JQXZBJAAOLPTKP-ZCFIWIBFSA-N
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Description

“®-tert-Butyl (1-aminopropan-2-yl)carbamate” is a chemical compound with the molecular formula C8H18N2O2 . It is used in various fields of medicine and has an important role in modern drug discovery and medicinal chemistry .


Synthesis Analysis

The synthesis of carbamates, such as “®-tert-Butyl (1-aminopropan-2-yl)carbamate”, can be achieved through a green, eco-friendly, and cost-effective technique . The process involves the use of a nano-scale Cu@salicylaldehyde-modified-chitosan (Cu@Sal-CS) catalyst in the C–O and C–N oxidative coupling . This catalyst is characterized using Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), Energy-dispersive X-ray spectroscopy (EDXS), and inductively coupled plasma (ICP) analysis .


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl (1-aminopropan-2-yl)carbamate” is characterized by the presence of the -O-CO-NH- linkage . The compound has a molecular weight of 174.24 and a monoisotopic mass of 174.136826 Da .


Chemical Reactions Analysis

Carbamates, including “®-tert-Butyl (1-aminopropan-2-yl)carbamate”, can be produced through the substitution of amino and carboxyl moieties on the unstable carbamic acid (H2N-COOH) with structurally diverse groups . The carbamate group owes its functionality to the structural similarity between amides (R2NR3-CO-R1) and carbamates .


Physical And Chemical Properties Analysis

“®-tert-Butyl (1-aminopropan-2-yl)carbamate” has a density of 1.0±0.1 g/cm3, a boiling point of 263.7±23.0 °C at 760 mmHg, and a flash point of 113.3±22.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 0.89, and its ACD/LogD (pH 7.4) is -1.01 .

Future Directions

Carbamates, including “®-tert-Butyl (1-aminopropan-2-yl)carbamate”, have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They are integral parts of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

properties

IUPAC Name

tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXZBJAAOLPTKP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662580
Record name tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (1-aminopropan-2-yl)carbamate

CAS RN

100927-10-4
Record name tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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